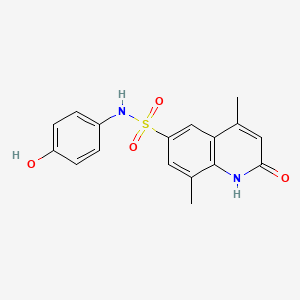

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

描述

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide, also known as Fenretinide , is the retinoid receptor. This compound inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets by inducing apoptosis, a process of programmed cell death, rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide affects several biochemical pathways related to cell growth and apoptosis. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . The compound’s ability to induce apoptosis rather than differentiation is a key feature that distinguishes it from vitamin A .

Pharmacokinetics

It is known that the compound has a large volume of distribution and a terminal half-life of approximately 12 hours . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, including those resistant to other treatments . All these properties render Fenretinide an attractive candidate for cancer chemoprevention .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, the application of nitrification inhibitors can have varying effects on the gross nitrification rate depending on the type of inhibitor used

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . For instance, it has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity

Cellular Effects

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide has been shown to have significant effects on various types of cells. For example, it has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

生物活性

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antiplasmodial effects, and potential mechanisms of action.

- Molecular Formula : C17H16N2O4S

- Molecular Weight : 344.4 g/mol

- CAS Number : 899999-01-0

1. Antimicrobial Activity

Several studies have investigated the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits notable antibacterial and antifungal properties.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate |

The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

2. Antiplasmodial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has demonstrated promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

These findings suggest that the compound may inhibit the growth of malaria parasites effectively, potentially through mechanisms similar to those of established antimalarial drugs like chloroquine.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for the survival and replication of pathogens.

- Interference with DNA Synthesis : Similar to other quinoline derivatives, it may disrupt nucleic acid synthesis in microorganisms.

Case Studies

A recent study highlighted the synthesis and evaluation of various quinoline-based compounds, including this compound. The study utilized microwave-assisted synthesis techniques to enhance yield and purity while assessing biological activity against multiple pathogens.

Key Findings:

- Compounds synthesized showed varying degrees of antimicrobial effectiveness.

- The structure–activity relationship (SAR) indicated that modifications at specific positions significantly affected potency.

- Further investigations into in vivo efficacy are warranted to establish therapeutic potential.

属性

IUPAC Name |

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-10-8-16(21)18-17-11(2)7-14(9-15(10)17)24(22,23)19-12-3-5-13(20)6-4-12/h3-9,19-20H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNOBIWPFJCCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333362 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899999-01-0 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。